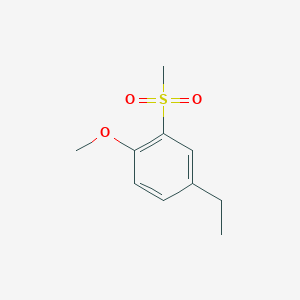
N-Sulfinyl-2,4,5-trichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfinyl-2,4,5-trichloroaniline is an organosulfur compound characterized by the presence of a sulfinyl group attached to a 2,4,5-trichloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfinyl-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with a sulfinylating agent. One common method is the reaction of 2,4,5-trichloroaniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-Sulfinyl-2,4,5-trichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Sulfinyl-2,4,5-trichloroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl and sulfide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Sulfinyl-2,4,5-trichloroaniline involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological pathways .
Comparación Con Compuestos Similares
2,4,5-Trichloroaniline: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
N-Sulfinyl-2,4,6-trichloroaniline: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness: N-Sulfinyl-2,4,5-trichloroaniline is unique due to the presence of both the sulfinyl group and the specific chlorine substitution pattern on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
73637-09-9 |
|---|---|
Fórmula molecular |
C6H2Cl3NOS |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-5(9)6(10-12-11)2-4(3)8/h1-2H |
Clave InChI |
FHWVZKODJZFAQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=S=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
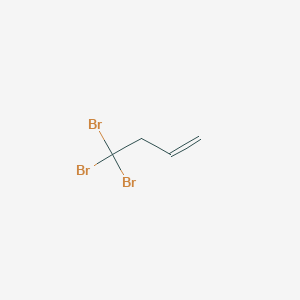
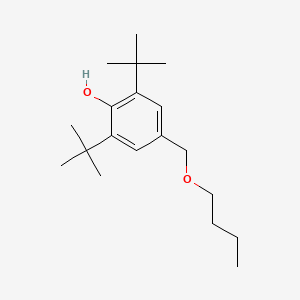
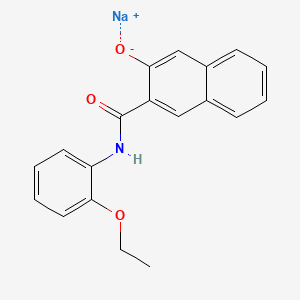
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
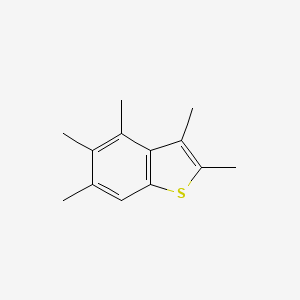

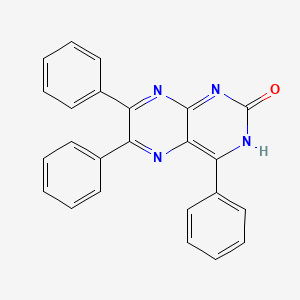
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

